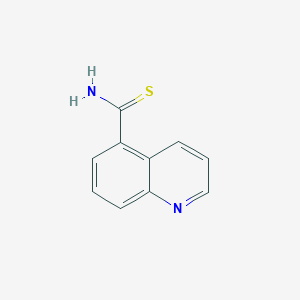

Quinoline-5-carbothioamide

Descripción general

Descripción

Quinoline-5-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline itself is known for its broad range of applications in medicinal and industrial chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-5-carbothioamide typically involves the reaction of quinoline derivatives with thiourea under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which not only speeds up the process but also enhances the yield. The reaction is usually carried out in the presence of a catalyst such as zinc triflate (Zn(OTf)2) and under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Quinoline-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions

Actividad Biológica

Quinoline-5-carbothioamide, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

This compound primarily targets protein kinases (PKs) , which are crucial in various signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies. The interaction with PKs disrupts cellular processes that lead to uncontrolled cell proliferation.

Key Biochemical Pathways

- Apoptotic Pathway : this compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Cholinesterase Inhibition : The compound also inhibits cholinesterase enzymes, which are vital for the breakdown of acetylcholine in the nervous system. This inhibition can have implications for neurodegenerative diseases such as Alzheimer's.

This compound exhibits a range of biochemical properties that contribute to its biological activity:

- Chemical Reactions :

- Oxidation : The compound can undergo oxidation reactions to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Reduction reactions yield amines or other derivatives through reducing agents like sodium borohydride.

- Substitution : Nucleophilic substitution reactions are also characteristic of this compound.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study demonstrated that this compound derivatives displayed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The structure-activity relationship (SAR) indicated that modifications at specific positions on the quinoline ring enhanced potency.

Case Study 2: Antimycobacterial Properties

Research on substituted quinoline derivatives highlighted their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds with a quinoline core showed higher activity compared to standard treatments like isoniazid, suggesting their potential as new anti-TB agents.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Quinoline-5-carbothioamide and its derivatives have been extensively studied for their anticancer properties. They exhibit various mechanisms of action, including:

- Inhibition of Protein Kinases : Quinoline derivatives have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as c-Met and VEGFR. For instance, cabozantinib, a quinoline-based compound, is used in treating advanced medullary thyroid cancer due to its ability to inhibit multiple kinases associated with tumor growth and metastasis .

- DNA Interaction : These compounds can intercalate with DNA, disrupting replication and transcription processes. This property has been linked to their antiproliferative effects against various cancer cell lines .

- Oxidative Stress Induction : Quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis. This mechanism has been documented in several studies focusing on their cytotoxic effects against breast and colon cancer cell lines .

2. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity, making it a candidate for treating infections caused by bacteria and fungi. Key findings include:

- Broad-Spectrum Activity : Research indicates that quinoline derivatives possess antibacterial and antifungal properties, effective against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and various fungal strains .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of quinoline compounds to disrupt microbial cell membranes or inhibit essential enzymatic pathways within the microorganisms .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study published in 2020 evaluated the antiproliferative effects of various quinoline derivatives on HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Molecular docking studies suggested strong binding affinities to CDK-5 enzyme targets, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In a recent investigation, quinoline derivatives were screened for their activity against MRSA strains. The study found that certain modifications to the quinoline structure significantly enhanced antibacterial properties. The most potent derivative displayed an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics, highlighting the potential for developing new antimicrobial agents based on quinoline scaffolds .

Propiedades

IUPAC Name |

quinoline-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVOVMWQWLLUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717023 | |

| Record name | Quinoline-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855763-66-5 | |

| Record name | Quinoline-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method used to create 9-chloro-5-(4-phenylthiazol-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbinitrile?

A: The research highlights the use of tert-amino effect cyclizations as a key step in synthesizing 9-chloro-5-(4-phenylthiazol-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbinitrile. This method is considered advantageous due to its efficiency, convenience, operational simplicity, and high diastereoselectivity [, ]. Specifically, researchers successfully synthesized the target compound by reacting 9-chloro-5-cyano-2,3,4,4а,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carbothioamide with α-bromoacetophenone. This approach underscores the potential of tert-amino effect cyclizations in creating structurally complex and biologically relevant molecules.

Q2: Why is the synthesis of ring-fused tetrahydroquinolines, like the ones discussed in the research, of interest to scientists?

A: Ring-fused tetrahydroquinolines are a class of compounds with significant interest in synthetic and medicinal chemistry. This interest stems from their diverse biological activities and potential applications in drug development. The research emphasizes the importance of tert-amino effect cyclizations as an efficient and practical route to synthesize these valuable compounds [, ]. By exploring and optimizing such synthetic methods, scientists aim to access a wider range of ring-fused tetrahydroquinolines, further investigating their potential therapeutic benefits.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.